2-Morpholino-5-(trifluoromethyl)benzonitrile
CAS No.: 677749-94-9
Cat. No.: VC3861478
Molecular Formula: C12H11F3N2O
Molecular Weight: 256.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 677749-94-9 |
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Molecular Formula | C12H11F3N2O |
Molecular Weight | 256.22 g/mol |
IUPAC Name | 2-morpholin-4-yl-5-(trifluoromethyl)benzonitrile |
Standard InChI | InChI=1S/C12H11F3N2O/c13-12(14,15)10-1-2-11(9(7-10)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6H2 |
Standard InChI Key | YHQPZJVNJDVPDB-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N |
Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Morpholino-5-(trifluoromethyl)benzonitrile is defined by the molecular formula C₁₂H₁₁F₃N₂O and a molecular weight of 256.22 g/mol . Its IUPAC name, 2-(morpholin-4-yl)-5-(trifluoromethyl)benzonitrile, reflects the substitution pattern: a morpholine ring at the 2-position and a trifluoromethyl group at the 5-position of the benzonitrile core. The compound’s structure is confirmed via spectroscopic methods, including:
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¹H NMR: Peaks at δ 2.3–3.5 ppm (morpholine N–CH₂) and δ 3.6–4.0 ppm (O–CH₂) .
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¹⁹F NMR: A singlet at δ -60 to -65 ppm for the trifluoromethyl group .
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IR Spectroscopy: Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1100–1250 cm⁻¹ (morpholine C–O–C) .
Comparative Structural Analysis
The compound’s uniqueness arises from the synergy between its morpholine and trifluoromethyl groups. Analogues such as 3-morpholino-5-(trifluoromethyl)benzonitrile (CAS: 220954-14-3) and 2-morpholinobenzonitrile (CAS: 204078-32-0) highlight how positional isomerism and functional group substitutions alter properties . For example, replacing the nitrile with an amide reduces lipophilicity, while adding a second trifluoromethyl group enhances metabolic stability.
Synthesis and Scalability
Laboratory-Scale Synthesis
The primary synthetic route involves nucleophilic aromatic substitution between 2-chloro-5-(trifluoromethyl)benzonitrile and morpholine under basic conditions . Key parameters include:
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Solvent: Dimethylformamide (DMF) or acetonitrile.
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Base: Potassium carbonate (K₂CO₃) or triethylamine.
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Temperature: 60–120°C for 12–24 hours .
Yields typically exceed 70%, with purity confirmed via HPLC and NMR .
Industrial Production
Industrial methods optimize for safety and efficiency using continuous flow reactors and automated systems . Scalability challenges, such as exothermic side reactions, are mitigated through kinetic studies and computational fluid dynamics (CFD) . Post-synthesis purification employs column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) .
Physicochemical Properties
The trifluoromethyl group enhances lipophilicity (logP ~2.1), facilitating membrane permeability, while the morpholine ring improves aqueous solubility .
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In MCF-7 (breast cancer) and SW480 (colorectal cancer) cell lines, derivatives of 2-morpholino-5-(trifluoromethyl)benzonitrile exhibit IC₅₀ values comparable to 5-fluorouracil (5-FU) . Mechanistic studies attribute this to:
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Cell cycle arrest: G1 phase blockade via cyclin-dependent kinase inhibition.
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Apoptosis induction: Caspase-3/7 activation and mitochondrial membrane depolarization .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a versatile building block for:
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Kinase inhibitors: Its trifluoromethyl group stabilizes interactions with ATP-binding pockets .
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Antimicrobial agents: Analogues show activity against multidrug-resistant Gram-positive bacteria (MIC ≤4 μg/mL) .
Structure-Activity Relationship (SAR) Studies
Modifications to the morpholine or benzonitrile moieties alter bioactivity:
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Nitrile → Amide: Reduces cytotoxicity but improves solubility.
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Trifluoromethyl → Bromine: Enhances halogen bonding with target proteins.
Hazard | Precaution | Source |
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Toxicity | Avoid inhalation; use fume hood | |
Decomposition | May release HCN or NOₓ under heat/acid | |
Storage | Airtight container at 2–8°C |
Comparative Analysis with Structural Analogues
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) analyses predict HOMO-LUMO energy gaps (5.221 eV for lead derivatives), guiding the design of more potent analogues . Molecular dynamics (MD) simulations further elucidate conformational flexibility in biological targets .
Synthetic Innovations
Recent work explores photocatalytic decarboxylative couplings to functionalize the benzonitrile core, enabling rapid diversification .
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